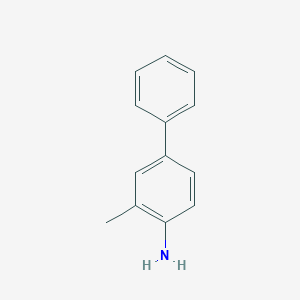

4-Amino-3-methylbiphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBISYQIGCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036829 | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-98-7 | |

| Record name | 3-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX74AD4BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

State of the Art Synthetic Methodologies for 4 Amino 3 Methylbiphenyl and Its Derived Structures

Transition-Metal Catalyzed Coupling Reactions: Advanced Protocols and Mechanistic Insights

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient and versatile routes to substituted biphenyls and anilines. Palladium, cobalt, and copper catalysts, in conjunction with specifically designed ligands, are central to these state-of-the-art methodologies.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, making it a cornerstone for the synthesis of the biphenyl (B1667301) backbone of 4-Amino-3-methylbiphenyl. nih.govnih.gov The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its derivative in the presence of a palladium catalyst and a base.

For the synthesis of a this compound precursor, this could involve the coupling of a protected 4-amino-3-methylphenyl halide with a phenylboronic acid, or a 4-amino-3-methylphenylboronic acid with a phenyl halide. Optimization of reaction conditions is crucial for achieving high yields, especially with functionalized substrates. Key parameters for optimization include the choice of palladium precatalyst, ligand, base, and solvent.

Recent advancements have focused on the development of highly active catalyst systems that operate under mild conditions, tolerate a wide range of functional groups, and are effective for the coupling of less reactive aryl chlorides. researchgate.netorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos has enabled the successful coupling of challenging substrates, including those prone to decomposition. acs.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts |

| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Toluene, Dioxane, THF/H₂O mixtures |

| Temperature | Room temperature to 110 °C |

The substrate scope is broad, accommodating a variety of functional groups on both coupling partners. However, the presence of the free amino group in this compound precursors can sometimes interfere with the catalytic cycle. Therefore, protection of the amine (e.g., as a carbamate (B1207046) or amide) is often a necessary strategy to prevent side reactions and catalyst deactivation.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and represents a key strategy for introducing the amino group in the synthesis of this compound. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a strong base.

The synthesis of this compound via this method could involve the coupling of 3-methyl-4-bromobiphenyl with ammonia (B1221849) or an ammonia equivalent. The development of specialized ligands has been instrumental in the advancement of this reaction, enabling the use of a wider range of amines and aryl halides under milder conditions. acs.orgwiley.com

Mechanistic studies have provided significant insights into the catalytic cycle, which generally involves oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination of the arylamine product. nih.govcapes.gov.brresearchgate.netresearchgate.netacs.org The nature of the ligand influences each of these steps, with bulky, electron-rich ligands promoting the crucial reductive elimination step. acs.org

Table 2: Key Developments in Palladium-Catalyzed Amination

| Development | Significance |

| Bulky Biarylphosphine Ligands | Increased reaction rates and expanded substrate scope |

| Use of Precatalysts | Improved catalyst stability and ease of handling |

| Milder Bases | Enhanced functional group tolerance |

| Aqueous Ammonia Protocols | More sustainable and practical approach for primary aniline (B41778) synthesis organic-chemistry.org |

In recent years, there has been a growing interest in replacing precious second- and third-row transition metals with more abundant and less expensive first-row transition metals. acs.orgnih.govresearchgate.net Cobalt has emerged as a promising catalyst for C-N cross-coupling reactions. researchgate.net Cobalt-catalyzed amination of aryl halides provides an alternative to the well-established palladium-based methods. nih.govnih.gov

Mechanistic investigations using techniques like DFT have suggested that the catalytic cycle for cobalt-catalyzed amination can differ from that of palladium. nih.gov For instance, some studies propose a pathway involving a Co(I) active species. The reaction often proceeds via oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand is critical for stabilizing the cobalt catalyst and facilitating the desired bond formation.

While the field of cobalt-catalyzed amination is still developing compared to palladium catalysis, it offers a potentially more sustainable and economical approach for the synthesis of compounds like this compound. researchgate.netdigitellinc.com

The success of transition-metal catalyzed cross-coupling reactions is heavily reliant on the design of the ligand coordinated to the metal center. nih.gov For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the development of sophisticated phosphine ligands has been a major driver of progress. researchgate.net

Buchwald and others have developed a range of bulky and electron-rich dialkylbiaryl phosphine ligands that have proven to be exceptionally effective. nih.govacs.org These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step, which is often rate-limiting. The steric and electronic properties of these ligands can be fine-tuned to optimize reactivity for specific substrates. organic-chemistry.orgacs.org

In addition to ligand design, the development of stable and easily handleable palladium precatalysts has been a significant advance. acs.orgnih.gov These precatalysts, often featuring a palladium(II) center with a biarylphosphine ligand, are air- and moisture-stable, and are readily activated under the reaction conditions to generate the active Pd(0) catalyst. researchgate.netnih.govacs.org This has improved the reproducibility and practicality of these coupling reactions in both academic and industrial settings. Copper-catalyzed aminations have also benefited from rational ligand design to enable reactions at room temperature. organic-chemistry.orgacs.org

While the Suzuki-Miyaura reaction is often the method of choice for biphenyl synthesis, several other cross-coupling reactions can be employed. nih.govorganic-chemistry.orgresearchgate.net

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium. acs.orgwikipedia.orgorganic-chemistry.orgresearchgate.net It is a powerful method, though the high reactivity of Grignard reagents can limit functional group compatibility.

Stille Coupling: This method involves the coupling of an organostannane with an organic halide, catalyzed by palladium. The toxicity of organotin compounds is a significant drawback.

Negishi Coupling: This reaction employs an organozinc reagent and a palladium or nickel catalyst. Organozinc reagents are generally more functional group tolerant than Grignard reagents.

Ullmann Reaction: This is a classic copper-catalyzed reaction for the synthesis of biaryls from aryl halides. nih.govwikipedia.orgbyjus.com Modern protocols often use ligands to improve yields and reaction conditions. tandfonline.comdoaj.orgmdpi.com

Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide and an alkyl halide with sodium metal. wikipedia.orgck12.orgunacademy.comyoutube.com It is generally limited in scope and can lead to side products.

Table 3: Comparison of Alternative Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Kumada | Grignard (R-MgX) | Ni or Pd | High reactivity, limited functional group tolerance wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Pd | Broad scope, toxic reagents |

| Negishi | Organozinc (R-ZnX) | Ni or Pd | Good functional group tolerance |

| Ullmann | - | Cu | Symmetrical biaryls, harsh conditions in classic protocols byjus.com |

| Wurtz-Fittig | - | Na | Limited scope, formation of byproducts wikipedia.orgck12.org |

Sustainable and Biocatalytic Synthetic Pathways

In line with the principles of green chemistry, there is a growing effort to develop more sustainable synthetic routes to valuable chemical compounds. This includes the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions.

The enzymatic synthesis of aromatic amines is an area of active research. nih.govmdpi.com Enzymes such as amine oxidases can be used for the synthesis of imines, which can then be converted to amines. While the direct biocatalytic synthesis of a substituted biphenyl amine like this compound is challenging, enzymatic methods could potentially be used for the synthesis of key precursors. For example, an enzyme could be used to selectively introduce an amino group onto an aromatic ring.

The development of enzymes capable of catalyzing C-N bond formation or even C-C bond formation via novel mechanisms could provide highly sustainable and efficient routes to this compound and its derivatives in the future. nih.gov

Enzyme-Mediated Asymmetric Synthesis of Chiral Biphenyl Amines via Amine Transaminases

The asymmetric synthesis of chiral amines, including derivatives of this compound, has been significantly advanced through the use of amine transaminases (ATAs). These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, producing a chiral amine with high enantioselectivity. ATAs are a green alternative to traditional chemical methods, operating under mild conditions and often without the need for protecting groups. worktribe.comnih.gov

The application of ω-transaminases (ω-TAs), a subgroup of ATAs, is particularly noteworthy. These enzymes can accept substrates lacking a carboxylate group, making them suitable for the synthesis of a wide range of chiral primary amines from prochiral ketones. worktribe.com The stereoselectivity of ATAs is a key advantage, allowing for the production of enantiomerically pure amines, which are vital building blocks in the pharmaceutical and agrochemical industries. almacgroup.com

Rational Design and Engineering of Amine Transaminases for Bulky Substrates

A significant challenge in the enzymatic synthesis of biphenyl amines is the often-limited catalytic efficiency of wild-type transaminases towards bulky ketone substrates. acs.orgresearchgate.net To overcome this, rational design and directed evolution strategies are employed to engineer ATAs with improved activity and substrate scope.

One notable example is the engineering of the amine transaminase from Vibrio fluvialis. The wild-type enzyme showed no detectable activity towards the bulky aromatic ketone 2-acetylbiphenyl. Through a rational design strategy that combined computational modeling and in vitro studies, researchers identified key amino acid residues for mutation. almacgroup.comacs.orggenscript.com Introducing a minimal number of mutations, such as W57G and R415A, resulted in detectable enzyme activity. almacgroup.comacs.orggenscript.com A rationally designed variant with seven mutations (W57F/R88H/V153S/K163F/I259M/R415A/V422A) exhibited a remarkable 1716-fold improvement in reaction rate for the conversion of 2-acetylbiphenyl, yielding the corresponding (S)-amine with an enantiomeric excess (ee) of over 99%. acs.orgresearchgate.netgenscript.com

Similarly, an amine transaminase was engineered for the production of a chiral precursor to Sacubitril, which contains a biphenyl moiety. Starting from an enzyme with low activity, 11 rounds of evolution resulted in a variant that could achieve 90% conversion at a high substrate concentration (75 g/L) without the need for an organic cosolvent. acs.org

Table 1: Engineered Amine Transaminase Variants for Bulky Biphenyl Ketones

| Enzyme Origin | Target Substrate | Key Mutations | Improvement in Activity | Product Enantiomeric Excess (ee) |

| Vibrio fluvialis | 2-acetylbiphenyl | W57F/R88H/V153S/K163F/I259M/R415A/V422A | >1716-fold | >99% (S)-amine |

Environmentally Benign Protocols: Aqueous and Solvent-Free Reaction Media

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. tandfonline.com For the synthesis of biphenyl derivatives, including this compound, aqueous and solvent-free reaction conditions have been explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for achieving rapid and efficient reactions in aqueous media. For instance, a catalyst-free and solvent-free nucleophilic aromatic substitution has been reported for the synthesis of anilines from activated aryl halides in an aqueous ammonium (B1175870) hydroxide (B78521) solution under microwave irradiation. tandfonline.com This approach offers high yields and short reaction times, significantly reducing the environmental impact. tandfonline.com

Solvent-free synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyl derivatives has been achieved through a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and acetone (B3395972) using a grinding method with a catalytic amount of sodium methoxide. researchgate.net This mechanochemical approach is completed within minutes, providing excellent yields and avoiding the use of toxic organic solvents. researchgate.nettandfonline.com

Table 2: Environmentally Benign Synthesis of Biphenyl Derivatives

| Reaction Type | Substrates | Conditions | Key Advantages |

| Nucleophilic Aromatic Substitution | Activated aryl halides, Ammonium hydroxide | Microwave irradiation, Aqueous media | Catalyst-free, Solvent-free, Rapid |

| Three-component reaction | Aromatic aldehydes, Malononitrile, Acetone | Grinding, Catalytic NaOMe | Solvent-free, Rapid, High yield |

Atom-Economical Transformations in Amine Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. In the synthesis of this compound, which often involves cross-coupling reactions, maximizing atom economy is a key consideration.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of the biphenyl core. rsc.org While highly efficient, the atom economy can be impacted by the use of organoborane reagents where only one of the organic groups is transferred. To address this, methods utilizing unactivated trialkyl- and triarylboranes, where all organic groups can potentially be transferred, are being developed. researchgate.net

Catalytic methods that avoid the use of stoichiometric reagents are inherently more atom-economical. rsc.org For example, the direct amination of aryl halides using catalysts can be more atom-economical than classical methods that require multiple steps and generate significant waste. rsc.org The development of highly active and selective catalysts is crucial for advancing the atom economy of these transformations.

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, convergence, and atom economy. tcichemicals.comrsc.org These reactions are particularly valuable for the synthesis of complex molecules like substituted biphenyl derivatives.

One-Pot Three-Component Approaches for Substituted Biphenyl Derivatives

One-pot, three-component reactions have been successfully employed for the synthesis of highly functionalized biphenyls. For example, 3-amino-2,4-dicarbonitrile-5-methylbiphenyl derivatives can be synthesized in a one-pot reaction of aromatic aldehydes, malononitrile, and acetone. researchgate.net This approach allows for the rapid construction of the substituted biphenyl core from simple and readily available starting materials. researchgate.net

The synthesis of α-tetrasubstituted amino acid derivatives has been achieved through a one-pot catalytic Strecker reaction, which involves the in situ generation of N-unsubstituted ketimines. organic-chemistry.org This strategy avoids the isolation of unstable intermediates and streamlines the synthetic process. organic-chemistry.org Such methodologies could be adapted for the synthesis of more complex biphenyl amine derivatives.

Tandem Nitrosation-Reduction Methodologies for Amine Formation

A potential synthetic route to this compound involves a tandem nitrosation-reduction sequence. This methodology typically starts with the nitrosation of a corresponding phenol, followed by reduction of the nitroso group to an amine. While direct examples for this compound are not extensively detailed in recent literature, the synthesis of 4-amino-3-methylphenol (B1666317) from 4-nitroso-3-methylphenol is a well-established process. This suggests the feasibility of a similar approach starting from 3-methylbiphenyl-4-ol.

A more common and direct approach to this compound is through cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of 4-bromo-2-methylaniline (B145978) with phenylboronic acid provides a direct route to the target compound. chemicalbook.com This method is often favored due to its high efficiency and functional group tolerance. rsc.org

Regioselective Functionalization and Derivatization Strategies

The inherent reactivity of the this compound core, with its electron-donating amino and methyl groups, presents both opportunities and challenges for selective chemical transformations. The strategic implementation of protecting groups and the careful selection of reaction conditions are paramount to achieving the desired regiochemical outcomes.

Control of Electrophilic and Nucleophilic Substitution via Protecting Group Chemistry

The amino group of this compound is a primary site of reactivity and a potent ortho-, para-director in electrophilic aromatic substitution reactions. To prevent unwanted side reactions, such as N-alkylation or oxidation, and to control the regioselectivity of substitutions on the aromatic rings, the amino group is often temporarily protected.

A common and effective strategy is the N-acetylation of the amino group to form the corresponding acetamide. This transformation is typically achieved by treating this compound with acetic anhydride (B1165640) or acetyl chloride. The resulting N-acetyl group is less activating than the amino group, which can help to moderate the reactivity of the aromatic ring and, in some cases, improve the regioselectivity of subsequent electrophilic substitutions. For instance, the nitration of o-toluidine, a structurally related precursor, is often carried out after N-acetylation to direct the incoming nitro group to the para position relative to the amino group. A patent describes a method for the preparation of 2-methyl-4-nitrophenylamine, which involves the acylation of the amino group of ortho-toluidine with acetic acid, followed by nitration with concentrated nitric acid, and subsequent hydrolysis of the protecting group.

The N-acetyl group can be readily removed under acidic or basic conditions to regenerate the free amine, making it an ideal protective measure for multi-step syntheses.

Interactive Table: Protecting Groups for Aminobiphenyls

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Advantages |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis (e.g., HCl, NaOH) | Readily available, inexpensive, moderates reactivity |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to many nucleophilic and basic conditions |

Synthesis of Diverse Functionally Substituted Biphenyl Amine Analogs

The strategic functionalization of this compound allows for the synthesis of a diverse library of analogs with tailored electronic and steric properties.

Halogenation: Direct halogenation of this compound can lead to a mixture of products due to the activating nature of the amino and methyl groups. However, by employing N-protection, the regioselectivity can be controlled. For example, N-acetyl-4-amino-3-methylbiphenyl can be subjected to bromination or chlorination, with the incoming halogen atom being directed to the positions ortho and para to the activating acetamido group. The specific substitution pattern will be influenced by the steric hindrance imposed by the methyl group and the protected amine.

Nitration: The introduction of a nitro group onto the aromatic rings of this compound is a key transformation for the synthesis of further derivatives. As with halogenation, N-protection is crucial for controlling the regioselectivity. The nitration of N-acetyl-4-amino-3-methylbiphenyl with a mixture of nitric acid and sulfuric acid is expected to yield predominantly the product where the nitro group is introduced at the position ortho to the acetamido group and meta to the methyl group, due to the strong directing effect of the acetamido group. A study on the nitration of 3-methylacetanilide showed that the major product was 3-methyl-4-nitroaniline, where the nitration occurred para to the acetamido group, a position activated by both the acetamido and methyl groups.

Sulfonation: The introduction of a sulfonic acid group can be achieved by treating the N-protected this compound with fuming sulfuric acid or chlorosulfonic acid. The position of sulfonation will be dictated by the directing effects of the substituents present on the ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of more complex biphenyl derivatives. For instance, a halogenated derivative of N-protected this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds. This strategy allows for the construction of extended biphenyl systems with diverse functionalities.

Interactive Table: Synthesis of Functionalized this compound Analogs

| Functionalization | Reagents and Conditions | Expected Major Regioisomer(s) |

|---|---|---|

| Halogenation (on N-acetyl derivative) | Br₂/AcOH or NBS/CH₃CN | 2-Bromo-4-acetamido-3-methylbiphenyl, 6-Bromo-4-acetamido-3-methylbiphenyl |

| Nitration (on N-acetyl derivative) | HNO₃/H₂SO₄ | 2-Nitro-4-acetamido-3-methylbiphenyl |

| Sulfonation (on N-acetyl derivative) | Fuming H₂SO₄ | 2-Sulfo-4-acetamido-3-methylbiphenyl |

| Suzuki Coupling (of bromo-derivative) | Arylboronic acid, Pd catalyst, base | Varied based on starting bromo-derivative |

Mechanistic Investigations into the Reactivity and Transformations of 4 Amino 3 Methylbiphenyl

Fundamental Reaction Mechanisms of the Biphenyl (B1667301) Amine Moiety

The reactivity of 4-Amino-3-methylbiphenyl is largely dictated by the amino (-NH₂) and methyl (-CH₃) groups on the biphenyl framework. These groups influence the electronic properties and steric accessibility of the aromatic rings, directing the outcomes of various organic reactions.

Analysis of Oxidation Pathways to Corresponding Quinones or Nitroso Derivatives

The amino group of aromatic amines like this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

Formation of Nitroso and Nitro Derivatives: The oxidation of 4-aminobiphenyl (B23562) can yield N-hydroxy metabolites, which can be further oxidized to nitroso and subsequently nitro derivatives. wikipedia.orgnih.gov For instance, eosin-sensitized photo-oxidation of 4-aminobiphenyl has been shown to produce 4-nitrobiphenyl. researchgate.net This occurs through a primary attack by singlet oxygen. researchgate.net The oxidation of the related 3-aminobiphenyl (B1205854) can also yield the corresponding 3-nitrobiphenyl. researchgate.net

Formation of Quinones: Strong oxidizing agents can convert aromatic amines to quinones. While direct studies on this compound are limited, the general mechanism involves the oxidation of the amine to an unstable aminophenol, which is then further oxidized to a quinone-imine and finally hydrolyzed to the corresponding quinone.

Electrochemical Oxidation: Primary aromatic amines are known to be easily oxidized at solid electrodes. researchgate.net The electrochemical oxidation of 4-aminobiphenyl involves the initial formation of a cation radical, which can then lead to dimerization and polymerization products. researchgate.net This process is central to its amperometric detection. researchgate.net

A study on the metabolism of 4-aminobiphenyl (4-ABP), a structurally similar compound, showed that it is oxidized in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl. wikipedia.org This intermediate is a key player in its biological activity and can be further metabolized, leading to reactive species that form DNA adducts. wikipedia.orgtandfonline.com This metabolic activation highlights the susceptibility of the amino group in the biphenyl system to oxidation. wikipedia.orgtandfonline.com

Reductive Conversions to Alternative Amine Structures

The reduction of aromatic amines typically refers to the reduction of a functional group elsewhere on the molecule while the amine is present, or the reduction of the aromatic ring itself. A more common transformation is the synthesis of aromatic amines via the reduction of corresponding nitro compounds.

Reduction of Nitroarenes: The synthesis of aromatic amines is frequently achieved by the reduction of a nitro group. chemistrystudent.comacs.org This is a standard method for producing compounds like this compound from its precursor, 3-methyl-4-nitrobiphenyl. lookchem.com Common reagents for this transformation include tin and concentrated hydrochloric acid under reflux, or catalytic hydrogenation. chemistrystudent.comacs.org Metal-free methods using reagents like diboron (B99234) compounds have also been developed for this purpose, offering high chemoselectivity. acs.orgorganic-chemistry.org

Hydrogenation of the Aromatic Ring: While less common and requiring more forceful conditions, the biphenyl ring system can be hydrogenated. This would convert the aromatic amine into an aliphatic or cycloaliphatic amine, fundamentally altering its structure.

The table below summarizes common methods for the reduction of nitroarenes to form aromatic amines, a key synthetic route to compounds like this compound.

Elucidation of Substitution Reaction Pathways (Electrophilic, Nucleophilic)

The positions for substitution reactions on the this compound molecule are influenced by the directing effects of the existing amino and methyl groups.

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. cymitquimica.com In this compound, the para position relative to the amino group is occupied by the second phenyl ring. The positions ortho to the amino group (C5 and C3) are therefore activated. The C3 position is already substituted with a methyl group. The C5 position is highly activated by the amino group and meta to the methyl group. The C2 position is ortho to the methyl group and meta to the amino group. Therefore, electrophilic substitution is strongly favored at the C5 position. The second phenyl ring is less activated and would only undergo substitution under more forcing conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) on this compound is unlikely as the molecule lacks a strong electron-withdrawing group and a suitable leaving group on the aromatic rings. Such reactions typically require substrates like aryl halides with nitro groups.

Detailed Catalytic Mechanisms in Transition-Metal Mediated Processes

This compound can be synthesized via transition-metal-catalyzed cross-coupling reactions, and its derivatives can participate in further such transformations. The mechanisms of these reactions, particularly the Buchwald-Hartwig amination, are well-studied.

Investigation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps in Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, providing a direct route to aryl amines. wikipedia.orglibretexts.org The synthesis of this compound can be envisioned by coupling an amine with a suitable 3-methylbiphenyl (B165614) halide or triflate, or by coupling 4-amino-3-methylphenylboronic acid with a phenyl halide (a Suzuki-Miyaura coupling). chemrxiv.org The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent transition metal catalyst, typically a Pd(0) complex. numberanalytics.comacs.org This step, often rate-determining, forms a Pd(II)-aryl complex. numberanalytics.comuwindsor.ca The general reactivity order for the aryl halide is Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl. wuxiapptec.com

Transmetalation (or Amine Coordination/Deprotonation): In the Buchwald-Hartwig amination, the arylpalladium(II) complex reacts with the amine. numberanalytics.com This occurs in the presence of a base, which facilitates the deprotonation of the amine to form a more nucleophilic amido species that coordinates to the palladium center, displacing the halide. wikipedia.orgresearchgate.net

Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) amido complex. This step forms the desired C-N bond of the arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nrochemistry.comnih.gov This step is generally a rapid process in most C-N cross-coupling reactions. nrochemistry.com

The choice of ligands, typically bulky, electron-rich phosphines, is crucial for the efficiency of the catalytic cycle. numberanalytics.com These ligands stabilize the palladium intermediates and facilitate both the oxidative addition and reductive elimination steps. wikipedia.orguwindsor.ca

Radical versus Closed-Shell Mechanisms in Catalytic Amination

The precise mechanism of catalytic amination has been a subject of detailed investigation, with discussions centered on whether the reaction proceeds through a purely ionic (closed-shell) pathway or involves radical intermediates (open-shell).

Closed-Shell Mechanism: The generally accepted mechanism for palladium-catalyzed Buchwald-Hartwig amination is a closed-shell, two-electron process involving Pd(0) and Pd(II) intermediates as described above. wikipedia.orgrsc.org This pathway involves oxidative addition, base-assisted amine coordination/deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.comnrochemistry.com Kinetic studies and the nature of the products formed are largely consistent with this polar, ionic mechanism. uwindsor.cafigshare.com

Radical Mechanisms: While less common for palladium catalysis, radical pathways can be operative in C-N bond formation, particularly with first-row transition metals like cobalt or under specific conditions. rsc.orgacs.org A radical mechanism might involve single-electron transfer (SET) steps. For instance, Co(I)-catalyzed amination has been proposed to proceed via a closed-shell mechanism, but Hammett studies were used to differentiate it from a potential radical pathway. rsc.orgrsc.org In some catalytic C-H amination systems, a stepwise radical abstraction-substitution pathway is invoked, which is fundamentally different from the concerted or electrophilic pathways of closed-shell systems. acs.org The potential for competing radical processes must be considered, as they can lead to different product distributions or side reactions.

The distinction between these pathways can often be probed using mechanistic tools like kinetic isotope effect studies, radical clock experiments, and Hammett plots, which measure the effect of substituents on the reaction rate. rsc.orgacs.orgnih.gov For the palladium-catalyzed amination of aryl halides, the evidence overwhelmingly supports a closed-shell mechanism. uwindsor.cafigshare.com

Influence of Catalyst and Ligand Structure on Reaction Pathways

The synthesis of aminobiphenyl derivatives often employs bulky phosphine (B1218219) ligands. rsc.org For instance, the use of ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been shown to be effective in the coupling of chloroanilines with fluorinated phenyl boronic acids, yielding fluorinated aminobiphenyls. rsc.org Biphenyl phosphine ligands, in general, are recognized as a suitable class for the Suzuki-Miyaura reaction between ortho-substituted anilines and phenylboro derivatives to produce ortho-biphenylamines. google.com The steric bulk and electron-donating properties of these ligands are crucial for promoting the reductive elimination step and preventing catalyst deactivation. mdpi.com

Research into the synthesis of biphenylamines has highlighted that finding a suitable ligand for each specific family of compounds is a key factor in achieving high conversion and yields. google.com Studies comparing different phosphinoferrocene (B6310582) amidosulfonate ligands in Suzuki-Miyaura cross-coupling demonstrated that catalyst activity is sensitive to the electronic properties of the ligand. mdpi.com In one study, the least electron-rich ligand provided the best results in a cyanation reaction, while in another coupling reaction, a different ligand showed a slower reaction rate, suggesting a slower catalyst activation. mdpi.com The choice of catalyst precursor, such as Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄, also impacts reaction efficiency. acs.org The quantity of the catalyst, often expressed in mol %, is another critical parameter, with popular choices often ranging from 0.5 to 5 mol %. acs.org

The influence of the ligand structure on reaction outcomes is summarized in the table below, based on findings from various cross-coupling reactions for biphenyl synthesis.

| Ligand Type | Structural Characteristics | Influence on Reaction Pathway |

| Bulky Monophosphines (e.g., SPhos) | Sterically demanding, often electron-rich. | Promotes efficient coupling of sterically hindered or less reactive substrates like chloroanilines. rsc.org |

| Biphenyl Phosphines | Possess a biphenyl backbone. | Particularly effective for the synthesis of ortho-substituted biphenylamines. google.com |

| Phosphinoferrocene Derivatives | Ferrocene backbone with varying substituents on the phosphorus atom. | Electronic properties (electron-rich vs. electron-poor) significantly affect catalyst activity and reaction rates. mdpi.com |

| Nitrogen-Containing Ligands | Imidazole-based carbenes (NHCs). | Can provide high yields, sometimes eliminating the need for phosphorus-containing ligands. google.com |

| Polymer-Supported Ligands (e.g., Terpyridine) | Ligand is attached to a solid support. | Allows for catalyst recovery and reuse; effective in aqueous media. researchgate.net |

Molecular Basis of Biological Interactions

Ligand Binding Mechanisms with Specific Molecular Targets, Proteins, and Enzymes

The biological activity of this compound and its structural analogs stems from their ability to act as ligands that bind to specific molecular targets, such as proteins and enzymes, thereby modulating their function. The binding mechanism is dictated by the three-dimensional structure of the compound and the complementary features of the target's binding site.

A prominent example involves small-molecule inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) protein, a key target in cancer immunotherapy. Structural studies of a 2-methylbiphenyl (B165360) moiety binding to PD-L1 reveal that the interaction is dominated by hydrophobic forces. researchgate.net The methylbiphenyl group fits into a hydrophobic pocket formed by amino acid residues of the protein. researchgate.net Specifically, the binding is characterized by:

Hydrophobic Interactions: The methylphenyl ring interacts with residues such as Alanine (ALA121) and Methionine (MET115). researchgate.net

π-Stacking and π-Alkyl Interactions: The distal phenyl ring is stabilized by T-stacking with a Tyrosine (TYR56) residue and π-alkyl interactions with Methionine (MET115) and Alanine (ALA121). researchgate.net

Dimerization: The binding of these small molecules can induce the dimerization of PD-L1, which blocks its interaction with its receptor, PD-1. researchgate.netresearchgate.net Key residues identified as important for this binding include Ile54, Tyr56, Met115, and Ala121. researchgate.net

In another context, derivatives of 4-aminobiphenyl have been designed as inhibitors of farnesyltransferase, an enzyme implicated in cancer. acs.org The design strategy aimed to replace a methionine residue of the natural substrate with a hydrophobic biphenyl unit, suggesting that hydrophobic interactions between the biphenyl scaffold and the enzyme's active site are a key component of the binding mechanism. acs.org The amino group of the biphenyl derivative can also participate in crucial interactions, such as forming hydrogen bonds or salt bridges with the target protein. researchgate.net

The table below summarizes key binding interactions observed for methylbiphenyl-containing ligands with protein targets.

| Interaction Type | Description | Key Residues Involved (Example: PD-L1) |

| Hydrophobic Interactions | Nonpolar groups of the ligand fit into hydrophobic pockets of the protein. | ALA121, MET115 researchgate.net |

| π-π Stacking | Stacking of aromatic rings (e.g., biphenyl ring and an aromatic amino acid side chain). | TYR56, TYR123 researchgate.netresearchgate.net |

| π-Alkyl Interactions | Interaction between an aromatic ring and an alkyl group. | MET115, ALA121 researchgate.net |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms (e.g., from the amino group). | Hydrogen bond donor/acceptor sites on the protein. researchgate.net |

Modulation of Cellular Signal Transduction Pathways

By binding to specific protein targets, this compound and related compounds can modulate the activity of entire cellular signal transduction pathways. These pathways are complex cascades that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like gene expression, proliferation, and metabolism. google.com

One example of such modulation involves G protein-coupled receptors (GPCRs), which represent the largest family of cell surface receptors. nih.gov Biphenyl compounds have been investigated as modulators of metabotropic glutamate (B1630785) (mGlu) receptors, a class of GPCRs crucial in the central nervous system. nih.govnih.gov Group II (mGlu₂, mGlu₃) and Group III (mGlu₄, mGlu₆, mGlu₇, mGlu₈) mGlu receptors are coupled to Gᵢ/ₒ proteins. nih.govnih.gov When a ligand binds and activates these receptors, the Gᵢ/ₒ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on neuronal excitability. nih.gov

Furthermore, compounds with a biphenyl structure have been implicated as modulators of the Hedgehog signaling pathway. google.com This pathway is crucial during embryonic development and its dysregulation is linked to certain cancers. The modulation of this pathway by small molecules can occur by targeting key protein components like Smoothened (SMO), a GPCR-like protein. google.com

Preliminary studies also suggest that this compound may interact with enzymes involved in epigenetic regulation, such as histone deacetylase 2 (HDAC2) and methyltransferase-like 3 (METTL3), which are critical for controlling gene expression. By inhibiting or activating such enzymes, the compound could profoundly alter cellular function through epigenetic mechanisms.

Steric and Electronic Effects on Biological Reactivity

The biological reactivity of this compound is governed by the principles of structure-activity relationships (SAR), where the steric and electronic properties of its functional groups determine its interaction with biological targets. researchgate.netpreprints.org The size, shape, and electron distribution of the molecule must be complementary to its binding site for effective interaction. preprints.org

Steric Effects: The steric bulk of the substituents on the biphenyl scaffold is a critical factor. The methyl group at the 3-position introduces a specific steric profile. In the case of PD-L1 inhibitors, this methyl group fits precisely into a pocket formed by the target protein, enhancing binding affinity. researchgate.net The relative orientation (twist angle) of the two phenyl rings, which is influenced by the steric hindrance of ortho-substituents, also plays a significant role in positioning the molecule correctly within a binding groove. researchgate.net Studies on other biphenyl derivatives have shown that incorporating larger hydrophobic sidechains can improve the fit within a hydrophobic binding pocket. nih.gov However, excessive steric bulk can also be detrimental, potentially preventing the molecule from accessing the binding site. mdpi.com

Electronic Effects: The electronic nature of the amino and methyl groups influences the molecule's reactivity and non-covalent interactions.

The amino group (-NH₂) is a strong electron-donating group. It increases the electron density of the aromatic ring, which can enhance π-π stacking interactions. It also acts as a hydrogen bond donor, a critical feature for anchoring the ligand to its target. researchgate.net

The methyl group (-CH₃) is a weak electron-donating group. Its primary contribution to binding is often through hydrophobic and van der Waals interactions. researchgate.net

The interplay between these effects is crucial. For example, in the synthesis of biphenyl sulfonate derivatives, both electronic and steric factors were found to affect reaction yields, highlighting the difficulty in separating the two effects. mdpi.com In designing enzyme inhibitors, a methoxy (B1213986) group (electron-donating and sterically different from methyl) was found to be potent, suggesting a specific hydrophobic interaction with the enzyme active site. acs.org This demonstrates that subtle changes to the substituents can lead to significant differences in biological activity.

The following table outlines the structural features of this compound and their likely influence on biological reactivity.

| Structural Feature | Effect Type | Influence on Biological Reactivity |

| Biphenyl Scaffold | Steric/Electronic | Provides a rigid, hydrophobic backbone for interaction with protein binding grooves. The twist angle between rings affects the overall 3D shape. evitachem.comnih.gov |

| Methyl Group (at C3) | Steric/Electronic | Adds steric bulk, allowing it to fit into specific hydrophobic pockets. researchgate.net Weakly electron-donating. |

| Amino Group (at C4) | Electronic/Steric | Strong electron-donating group. Acts as a key hydrogen bond donor. researchgate.net Influences the overall polarity of the molecule. |

Computational and Theoretical Studies on 4 Amino 3 Methylbiphenyl and Its Congeners

Molecular Dynamics and Docking Simulations for Biological Systems

Prediction of Ligand-Target Interactions and Binding Affinities (e.g., DNA gyrase, COVID-19 main protease)

Computational methods, particularly molecular docking, are instrumental in predicting the binding interactions between small molecules like 4-amino-3-methylbiphenyl and biological targets. These in silico techniques model the interaction to estimate binding affinity and elucidate the mode of action, guiding the development of new therapeutic agents. While direct computational studies for this compound with DNA gyrase and the COVID-19 main protease (Mpro) are not extensively detailed in available literature, the methodologies are well-established for its congeners and other molecular classes against these targets.

DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial drugs. nih.gov Computational studies involving molecular docking and molecular dynamics (MD) simulations are used to elucidate the mechanism of action for inhibitors. nih.gov These studies often identify key amino acid residues essential for binding, such as Lys103 in the gyrase B subunit. nih.gov For instance, a study on a novel sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), used molecular docking to predict its interaction with E. coli DNA gyrase (PDB ID: 5MMN). The simulation calculated a binding energy of -6.37 kcal/mol, indicating a potential inhibitory interaction. mdpi.comresearchgate.net Such studies provide a blueprint for how aminobiphenyl compounds could be virtually screened against this target.

Similarly, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drug discovery, as it is essential for viral replication. nih.govrsc.org A vast number of computational efforts have been undertaken to identify inhibitors for Mpro. nih.govplos.org These involve virtual screening of large compound libraries, followed by molecular docking, molecular dynamics simulations, and binding free energy calculations (e.g., MM/PBSA). rsc.orgplos.org For example, the same sulfonamide compound, DNSPA, was docked against the COVID-19 main protease (PDB ID: 6LU7), yielding a binding energy of -6.35 kcal/mol. mdpi.comresearchgate.net The docking analysis revealed hydrogen bond interactions with key residues like His 41 and Met 165. mdpi.com These computational approaches allow for the rapid assessment of a compound's potential before advancing to more resource-intensive experimental assays.

| Compound | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Interacting Residues Noted | Source |

| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | E. coli DNA Gyrase | 5MMN | -6.37 | - | mdpi.comresearchgate.net |

| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | COVID-19 Main Protease | 6LU7 | -6.35 | Thr 25, Thr 26, His 41, Met 49, Met 165 | mdpi.com |

This table presents data for an analogous sulfonamide compound to illustrate typical results from ligand-target interaction studies, as direct data for this compound was not available in the cited sources.

Exploration of Conformational Dynamics and Their Influence on Biological Activity

The three-dimensional shape and flexibility of a molecule—its conformational dynamics—are critical determinants of its biological activity. For biphenyl (B1667301) derivatives, a key dynamic feature is the rotation around the central C-C bond, which dictates the relative orientation of the two phenyl rings. Computational studies are essential for exploring this conformational landscape and understanding how it influences interactions with biological targets.

Molecular dynamics (MD) simulations can track the movements of a molecule over time, revealing its preferred conformations and the energy barriers between them. rsc.org This information is crucial because the biologically active conformation, the one that binds to a target receptor or enzyme, may not be the lowest energy conformation in isolation. rsc.org

A study on 4′-amino-4-hydroxy-2′-methylbiphenyl, a close congener of this compound, highlights the importance of conformational flexibility. rsc.org The presence of the methyl group ortho to the biphenyl linkage introduces steric hindrance that affects the ease of rotation around the central C–C bond. rsc.org This rotational flexibility is a key factor in its ability to form different crystal polymorphs, where the molecule adopts different conformations. rsc.org By understanding these dynamics, researchers can predict how substitutions on the biphenyl scaffold might "pre-organize" the molecule into a conformation that is more favorable for binding to a specific target, potentially enhancing its affinity and biological effect. rsc.org

Computational Assessment of Molecular Conformation and Supramolecular Assembly

Polymorphism Prediction and Crystal Structure Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Computational methods play a significant role in predicting the likelihood of polymorphism and analyzing the resulting crystal structures. These studies often focus on the interplay between molecular conformation and the packing of molecules in the crystal lattice.

A detailed computational and experimental study was performed on 4′-amino-4-hydroxy-2′-methylbiphenyl, a structural isomer of a this compound derivative. rsc.org This compound was found to exist as two distinct conformational dimorphs (a specific type of polymorph). The study revealed a classic conflict between optimizing intermolecular interactions and achieving efficient crystal packing. One polymorph, the kinetically favored form, featured a better hydrogen-bonding synthon (a reliable and well-defined structural unit in supramolecular chemistry). In contrast, the thermodynamically more stable polymorph exhibited more efficient crystal packing. rsc.org

Computational methods were used to examine the conformational space of the molecule, demonstrating how rotation around the biphenyl bond leads to different molecular shapes that can pack in distinct ways. rsc.org Encouraged by these findings, the researchers computationally assessed the likelihood of polymorphism in a related isomer, 4′-amino-4-hydroxy-2-methylbiphenyl, concluding that it too had a high probability of being polymorphic. rsc.org This approach, which combines analysis of supramolecular synthons with computational energy landscapes, is a powerful tool for predicting crystal structures and the potential for polymorphism in flexible molecules like substituted biphenyls. rsc.orgacs.org

| Parameter | Polymorph 1 (Kinetic) | Polymorph 2 (Thermodynamic) |

| System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.1587 | 11.2359 |

| b (Å) | 18.9115 | 5.8643 |

| c (Å) | 10.3217 | 17.1593 |

| β (°) ** | 109.832 | 101.993 |

| Volume (ų) ** | 2048.98 | 1105.74 |

Table based on crystallographic data for the dimorphs of 4′-amino-4-hydroxy-2′-methylbiphenyl. rsc.orgugr.es

Research Applications and Emerging Potentials of 4 Amino 3 Methylbiphenyl

Advances in Medicinal Chemistry and Pharmaceutical Development

4-Amino-3-methylbiphenyl has emerged as a significant scaffold in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas. The unique structural characteristics of this compound, featuring a biphenyl (B1667301) core with amino and methyl substitutions, provide a versatile platform for the design and synthesis of novel bioactive molecules. Current time information in Bangalore, IN.

Design and Synthesis of Anticancer Agents and Studies on Anti-tumor Efficacy

The biphenyl scaffold is a key feature in a number of anticancer agents, and derivatives of this compound have been investigated for their potential in this area. Research has shown that biphenyl compounds can inhibit cancer cell growth through various mechanisms, including the disruption of critical signaling pathways.

One notable area of research involves the development of non-peptide Ras CAAX mimetics as potent farnesyltransferase (FTase) inhibitors. In these studies, a 4-amino-3'-carboxybiphenyl scaffold, structurally similar to this compound, was used to create inhibitors of FTase, an enzyme crucial for the function of the Ras protein, which is often mutated in cancers. These non-peptidic mimetics are designed to mimic the C-terminal tetrapeptide of Ras, thereby blocking its farnesylation and subsequent membrane localization, which is essential for its signaling activity. Structure-activity relationship (SAR) studies revealed that the position of the carboxylic acid on the biphenyl ring is important for inhibitory activity. A derivative, 2-methoxy-4-[N-[2(R)-amino-3-mercaptopropyl]amino]-3'-carboxybiphenyl, demonstrated potent FTase inhibition with an IC₅₀ value in the range of 20-60 nM. acs.org This highlights the potential of the substituted aminobiphenyl core in designing effective anticancer agents.

Furthermore, derivatives of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol have shown potential in disrupting the PD-1/PD-L1 immune checkpoint complex, a key target in cancer immunotherapy. Modifications to the biphenyl structure have been shown to improve binding affinity to PD-L1, suggesting a promising avenue for developing new cancer treatments. Some biphenyl derivatives have demonstrated cytotoxic effects on specific cancer cell lines, with reported IC₅₀ values as low as 10 µM. For instance, a study on phenolic compounds identified a dimeric aniline (B41778) derivative, compound 11 , which exhibited potent activity across several skin cancer cell lines with the following IC₅₀ values: biorxiv.org

| Cell Line | IC₅₀ (µM) |

| A431 | 5.0 |

| SCC-12 | 2.9 |

| SK-MEL-28 | 4.9 |

| A375 | 6.7 |

Additionally, new 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones have been synthesized and have shown superior cytotoxicity compared to doxorubicin (B1662922) against various tumor cells. One isomer, (R)-4,11-dihydroxy-3-((pyrrolidin-3-ylamino)methyl)-1H-naphtho[2,3-f]indole-5,10-dione (7 ), demonstrated antitumor activity in mice with P388 leukemia transplants. nih.gov These findings underscore the potential of the aminobiphenyl scaffold as a building block for novel anticancer drugs. nih.gov

Development of Anti-inflammatory and Antimicrobial Chemotypes

The this compound scaffold has also been utilized in the development of new anti-inflammatory and antimicrobial agents. Biphenyl derivatives are known to possess a broad range of biological activities, including the modulation of inflammatory pathways and the inhibition of microbial growth. nih.gov

In the realm of anti-inflammatory research, biphenyl derivatives have been investigated for their ability to treat conditions like arthritis. The structure of these compounds allows them to interact with biological pathways involved in inflammation.

Regarding antimicrobial applications, various biphenyl derivatives have demonstrated significant antibacterial and antifungal properties. For example, a series of 4'-(2-n-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-caboxylic acid-(4-phenyl/substituted phenyl thiazole)-amide derivatives were synthesized and screened for their in vitro antibacterial activity, with some compounds showing encouraging results. scialert.net The combination of the biphenylimidazole and 2-aminothiazole (B372263) moieties in these compounds was explored for potential synergistic effects. scialert.net

Targeting Specific Biological Receptors: FimH Antagonists and Kinase Inhibitors

The rigid biphenyl core of this compound and its analogs makes it an attractive scaffold for targeting specific biological receptors, such as FimH and various kinases.

FimH Antagonists: FimH is a bacterial adhesin located on the tip of type 1 pili of uropathogenic E. coli (UPEC), which plays a critical role in urinary tract infections (UTIs) by binding to mannosylated proteins on the surface of bladder cells. nih.gov Blocking this interaction with FimH antagonists is a promising therapeutic strategy for preventing and treating UTIs. Biphenyl mannosides have been identified as potent FimH inhibitors. nih.gov Structure-based design has led to the optimization of these inhibitors, where the biphenyl moiety interacts with a hydrophobic region of the FimH binding site, often referred to as the "tyrosine gate." nih.govajol.info The substitution pattern on the biphenyl ring is crucial for enhancing binding affinity. nih.gov

Kinase Inhibitors: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The biphenyl scaffold has been incorporated into the design of various kinase inhibitors. For instance, 4-aminothiazole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. google.com In one example, a compound with a 3-methyl-biphenyl-2-yl group was synthesized as part of a series of potential CDK inhibitors. google.com

Exploration as a Versatile Pharmacophore in Novel Drug Candidates

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. The this compound structure serves as a versatile pharmacophore due to its defined stereochemistry and the presence of key functional groups—an aromatic system, a hydrogen bond donor (amino group), and a hydrophobic methyl group. cymitquimica.com

Synthesis of Sulfonamide Derivatives with Therapeutic Potential

Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities. The synthesis of sulfonamide derivatives incorporating the this compound scaffold offers a promising strategy for the development of new drugs.

Aryl-sulfonamide derivatives are widely used to synthesize broad-spectrum matrix metalloproteinase (MMP) inhibitors. datapdf.com These scaffolds have multiple positions that can be easily functionalized to introduce new chemical groups. datapdf.com While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes for sulfonamides often involve the reaction of an amine with a sulfonyl chloride. Therefore, this compound could readily be converted into a variety of sulfonamide derivatives. These derivatives hold potential for a range of therapeutic applications, leveraging the combined biological activities of the sulfonamide group and the biphenyl scaffold.

Innovations in Materials Science and Polymer Chemistry

Beyond its pharmaceutical applications, this compound and its structural analogs are valuable building blocks in materials science, particularly in the synthesis of high-performance polymers and liquid crystals. The rigid and planar nature of the biphenyl unit contributes to desirable properties such as thermal stability and specific optical characteristics. faa.gov

The amino functionality of this compound allows it to be used as a monomer in polymerization reactions. Aromatic diamines are key components in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. faa.govwikipedia.org For instance, polyimides synthesized from 2,2′-dimethyl-4,4′-diaminobiphenyl (a structural isomer of this compound) and biphenyltetracarboxylic dianhydride (BPDA) have been fabricated into fibers and films with excellent mechanical and thermal properties. faa.gov The synthesis of polyimides typically involves a two-step process where a poly(amic acid) precursor is first formed, followed by thermal or chemical imidization to yield the final polyimide. wikipedia.orgcore.ac.uk The incorporation of the methyl-substituted biphenyl diamine can improve the solubility of the resulting polyimide, facilitating its processing into various forms. faa.gov

Functional Polymeric Materials: Synthesis, Coatings, and Adhesives

The incorporation of this compound into polymer structures can significantly enhance their thermal and mechanical properties. Its biphenyl framework contributes to the rigidity and stability of the polymer matrix. This makes it a valuable component in the synthesis of high-performance polymers used in applications such as coatings and adhesives. The amino group provides a reactive site for polymerization and for forming cross-links within the polymer structure, further improving its durability and adhesive strength. Research into UV-curable coating compositions has explored the use of various monomers and polymers to create isocyanate-free coatings, which are applied as hot melts and cured by UV radiation. google.com

Applications in Optoelectronic Materials: Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The rigid structure of this compound makes it a suitable precursor for the synthesis of liquid crystal materials. Liquid crystals are essential components in display technologies and other electronic devices due to their unique properties of being in a state between a conventional liquid and a solid crystal. nih.gov The biphenyl moiety provides the necessary structural anisotropy for the formation of liquid crystalline phases.

In the field of organic light-emitting diodes (OLEDs), biphenyl derivatives are recognized as important building blocks for creating fluorescent layers. rsc.org The development of efficient and stable blue-emitting materials is a key area of OLED research. While specific studies on the direct use of this compound in OLEDs are not detailed, the broader class of aminobiphenyl derivatives is utilized in creating materials for these applications. rsc.org The synthesis of fluorinated aminobiphenyl derivatives, for example, is pursued for their potential in developing OLEDs and liquid crystal displays. rsc.org

Development of Flame Retardant Technologies through Polymer Incorporation

Polybrominated biphenyls (PBBs) have historically been used as flame retardant additives in polymers for the textile and electronics industries. rsc.org While research on the specific application of this compound as a flame retardant is not extensively documented in the provided results, the general principle of incorporating halogenated or nitrogen-containing compounds into polymers to enhance their fire resistance is well-established. For instance, azobenzene (B91143) polymers have been investigated as intumescent reactive flame retardant additives, particularly for polyurethanes, due to their high char yield at elevated temperatures. researchgate.net The presence of the amino group in this compound suggests its potential for incorporation into such polymer systems to improve their flame retardant properties.

Role in Dye and Pigment Synthesis for Advanced Textiles

Substituted biphenyl anilines are crucial in the synthesis of dyes due to the reactivity of the amino group, which can react with aldehydes and ketones to form Schiff bases with strong electronic donor properties. rsc.org Azo dyes, which contain an -N=N- group, are the most widely used class of synthetic dyes, accounting for a significant portion of all dyes. researchgate.net The synthesis of these dyes often involves the diazotization of an amine followed by coupling with an electron-rich compound. researchgate.net While direct examples of this compound in specific dye synthesis are not provided, its chemical structure as an aromatic amine makes it a suitable candidate for such applications in the textile industry.

Environmental Science and Bioremediation Research

Investigation of Biodegradation Mechanisms by Microorganisms

Research has shown that certain microorganisms can utilize biphenyl derivatives as a carbon source, leading to their degradation. This capability is significant for environmental cleanup efforts, especially in areas contaminated with these compounds. The biodegradation of biphenyl and its derivatives, like polychlorinated biphenyls (PCBs), often begins with an oxidation reaction catalyzed by biphenyl dioxygenase, an enzyme produced by some bacteria. nih.gov This enzyme introduces hydroxyl groups onto the aromatic ring, destabilizing it and initiating the degradation pathway. nih.gov Studies on methanotrophic bacteria have also demonstrated their ability to cometabolically oxidize ortho-substituted biphenyls. oup.com For example, Methylosinus trichosporium OB3b can oxidize 2-methylbiphenyl (B165360) through both ring hydroxylation and direct oxidation of the methyl substituent. oup.com

The general mechanism for the bacterial degradation of diphenyl ethers, which share structural similarities with biphenyls, involves dihydroxylation of one of the aromatic rings. oup.com This is followed by cleavage of the ring, leading to the eventual mineralization of the compound. oup.com

Role in the Degradation of Environmental Pollutants

The ability of microorganisms to degrade biphenyl compounds is being harnessed for the bioremediation of environmental pollutants. Biphenyl-utilizing bacteria can cometabolize persistent pollutants like PCBs into less harmful chlorobenzoic acids. nih.gov The enzymes involved in the biphenyl catabolic pathway have been studied extensively for their potential to break down a range of environmental contaminants. nih.gov Evolved biphenyl dioxygenases have shown promise for the degradation of not only PCBs but also other pollutants such as dioxins. nih.gov This highlights the potential of using microorganisms or their enzymes in biotechnological applications for cleaning up contaminated sites. researchgate.net

Analytical and Structural Elucidation Methodologies for Biphenyl Amines in Research

Spectroscopic Characterization for Structural Elucidation and Purity Assessment (e.g., NMR, FTIR, UV-Vis, Raman, Mass Spectrometry)

Spectroscopic methods are indispensable for the molecular-level investigation of 4-Amino-3-methylbiphenyl. Each technique offers unique insights into the compound's structural features and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular skeleton. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, a singlet for the methyl group, and a broad signal for the amine protons. For instance, in the closely related compound 4'-Amino-4-hydroxy-2-methylbiphenyl, aromatic protons appear in the δ 6.65–6.89 ppm range, with the methyl singlet at δ 2.12 ppm. psu.edu

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns useful for structural confirmation. The compound this compound has a molecular formula of C₁₃H₁₃N and a monoisotopic mass of 183.1048 Da. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques would be expected to show a prominent molecular ion peak corresponding to this mass.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions for this compound include N-H stretching vibrations for the primary amine, C-H stretching for the methyl and aromatic groups, and C=C stretching vibrations characteristic of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the molecule. As a conjugated system, this compound is expected to absorb light in the UV region. The presence of the amino group (-NH₂), a powerful auxochrome, is known to shift the absorption maximum (λmax) to longer wavelengths compared to the unsubstituted biphenyl (B1667301) chromophore. bbec.ac.in

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR, particularly for the vibrations of the non-polar bonds of the biphenyl backbone.

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic H's (approx. 6.7-7.5 ppm), Amine H's (broad signal), Methyl H's (singlet, approx. 2.1-2.3 ppm) |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to 13 unique carbon atoms in the aromatic and methyl regions. |

| Mass Spec | Molecular Ion | [M]⁺ or [M+H]⁺ peak at m/z ≈ 183.1 |

| FTIR | Wavenumber (cm⁻¹) | N-H stretch (approx. 3300-3500), C-H stretch (aromatic & aliphatic, approx. 2850-3100), C=C stretch (aromatic, approx. 1450-1600) |

| UV-Vis | λmax | Expected in the UV range, shifted to longer wavelength due to -NH₂ auxochrome. |

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation in the solid state. While a crystal structure for this compound itself is not prominently reported, studies on closely related analogs demonstrate the power of this technique.

Research on 4'-amino-4-hydroxy-2'-methylbiphenyl, a structural analog, revealed the existence of conformational dimorphs (two different crystal forms of the same compound). psu.edu This phenomenon arises from the rotational flexibility around the C-C single bond connecting the two phenyl rings. The steric hindrance imposed by the ortho-methyl group significantly influences the dihedral angle between the rings. In the case of the analog, this flexibility leads to the crystallization of two distinct conformers, highlighting that this compound may also exhibit polymorphism. psu.edu X-ray analysis would be the definitive method to identify such polymorphs and characterize their unique packing arrangements and intermolecular interactions, such as hydrogen bonding involving the amine group.

Table 2: Illustrative Crystallographic Data for Dimorphs of an Analog (4'-amino-4-hydroxy-2'-methylbiphenyl) psu.edu

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.23 | 12.35 |

| b (Å) | 5.86 | 5.81 |

| c (Å) | 17.58 | 15.69 |

| β (˚) | 108.8 | 98.4 |

| Torsion Angle (˚) | 50.1 | 67.5 |

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., Column Chromatography, Supercritical Fluid Chromatography)

Chromatographic methods are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography : Following synthesis, purification is commonly achieved using column chromatography with silica (B1680970) gel as the stationary phase. A solvent system, typically a gradient of non-polar and polar solvents like a hexane/ethyl acetate (B1210297) mixture, is used to elute the compound and separate it from unreacted starting materials and byproducts. psu.edursc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. umich.edu Detection is typically performed using a UV detector, leveraging the compound's strong UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for analyzing volatile and thermally stable compounds. Deuterated analogs of this compound are used as internal standards in quantitative analytical methods, which demonstrates the amenability of the parent compound to GC analysis.

Kinetic and Thermodynamic Experimental Studies

Kinetic and thermodynamic studies provide insight into the reactivity and stability of this compound.

Kinetic Studies : Investigations into the reaction kinetics of related aminobiphenyls have been conducted to understand how substituents influence their reactivity. umich.edu For this compound, kinetic experiments could explore the rates of electrophilic substitution on the aromatic rings or oxidation of the amino group. Such studies often correlate reaction rates with electronic parameters of the substituents, as described by the Hammett equation, to elucidate reaction mechanisms. umich.educdnsciencepub.com For example, the oxidation kinetics of the related 4-hydroxy-3,4′-dimethylbiphenyl have been studied to understand its degradation mechanism. researchgate.net

Thermodynamic Studies : The thermodynamic properties of a molecule govern its stability and conformational preferences. For substituted biphenyls, a key thermodynamic parameter is the rotational energy barrier around the bond connecting the two rings. Computational studies on the analog 4'-amino-4-hydroxy-2'-methylbiphenyl have shown a shallow energy profile over a wide range of torsion angles (35–90°), indicating significant conformational flexibility at room temperature. psu.edu Experimental thermodynamic data, such as the enthalpy of formation and heat capacity, have been determined for the parent compound 4-methylbiphenyl (B165694) using techniques like combustion and adiabatic calorimetry. researchgate.net These values are fundamental for chemical engineering calculations and for understanding the compound's stability.

Table 3: Experimental Thermodynamic Data for the Related Compound 4-Methylbiphenyl researchgate.net

| Property | Value |

|---|---|

| Enthalpy of Sublimation (ΔHsub) | 70.1 kJ·mol⁻¹ |

| Enthalpy of Vaporization (ΔHvap) | 57.7 kJ·mol⁻¹ |

| Enthalpy of Fusion (ΔHfus) | 12.4 kJ·mol⁻¹ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-Amino-4-hydroxy-2-methylbiphenyl |

| 4'-Amino-4-hydroxy-2'-methylbiphenyl |

| 4-Aminophenol |

| 4-hydroxy-3,4′-dimethylbiphenyl |

| 4-methylbiphenyl |

| Acetonitrile |

| Biphenyl |

| Ethyl acetate |

| Hexane |

| Hydroquinone |

| Phenylenediamine |